molecular formula C13H10Cl4O4 B3053094 2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione CAS No. 50874-39-0

2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione

Cat. No.: B3053094
CAS No.: 50874-39-0
M. Wt: 372 g/mol
InChI Key: IXQXXDRHGCNCJI-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione is a highly functionalized pentacyclic compound characterized by a rigid polycyclic framework with four chlorine atoms and two methoxy groups at positions 2, 3, 5, 6 and 4,4, respectively. Its core structure, pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione, consists of fused bicyclic and tricyclic moieties, forming a strained, cage-like architecture . The compound’s molecular formula is C₁₃H₁₂Cl₄O₄, with a molecular weight of 392.04 g/mol (derived by adjusting the base structure’s formula, C₁₁H₁₀O₂ , to account for four Cl and two OCH₃ groups).

Key structural features include:

  • Chlorine substituents: Electron-withdrawing Cl atoms at positions 2, 3, 5, and 6 enhance electrophilicity and steric hindrance.
  • Dione functionality: The 8,11-dione groups contribute to polarity and reactivity, enabling participation in redox or coordination chemistry .

Properties

IUPAC Name

2,3,5,6-tetrachloro-4,4-dimethoxypentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl4O4/c1-20-13(21-2)11(16)5-6-8(19)4-3(7(5)18)9(11,14)10(4,15)12(6,13)17/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQXXDRHGCNCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2(C3C4C1(C5(C2(C(C5C4=O)C3=O)Cl)Cl)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329656
Record name 2,3,5,6-tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50874-39-0
Record name NSC143947
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione (CAS No: 50874-39-0) is a complex organic compound characterized by its unique pentacyclic structure and multiple chlorine substituents. Understanding its biological activity is crucial for assessing its potential applications and safety in various fields, including pharmacology and environmental science.

  • Molecular Formula : C13H10Cl4O4
  • Molecular Weight : 372.03 g/mol
  • Density : 1.8 g/cm³
  • Boiling Point : 488.5 °C
  • Flash Point : 203.5 °C

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its potential toxicity and environmental impact rather than direct therapeutic applications. The presence of multiple chlorine atoms suggests a possibility of significant biological interactions.

Toxicological Studies

  • Acute Toxicity : Research indicates that compounds with similar chlorinated structures exhibit acute toxicity in aquatic organisms. For instance, studies on chlorinated diones have shown harmful effects on fish and invertebrates due to bioaccumulation and disruption of endocrine functions .
  • Antimicrobial Activity : Preliminary studies suggest that chlorinated compounds can possess antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
  • Environmental Impact : The persistence of such compounds in the environment raises concerns about their long-term ecological effects. Chlorinated organic compounds are known to be resistant to degradation and can accumulate in the food chain .

Case Study 1: Aquatic Toxicity Assessment

A study assessed the toxicity of various chlorinated compounds on Daphnia magna, a common model organism for aquatic toxicity testing. Results indicated that exposure to high concentrations of 2,3,5,6-tetrachloro derivatives resulted in significant mortality rates compared to control groups .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted against Escherichia coli and Staphylococcus aureus demonstrated that certain chlorinated ketones exhibited inhibitory effects on bacterial growth. The effectiveness was correlated with the degree of chlorination and structural complexity .

Research Findings Summary Table

Study Focus Findings Reference
Acute ToxicitySignificant mortality in aquatic organisms
Antimicrobial ActivityInhibition of bacterial growth in vitro
Environmental PersistenceHigh resistance to degradation; potential bioaccumulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs, highlighting structural, synthetic, and functional differences.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Findings References
2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione (Target Compound) C₁₃H₁₂Cl₄O₄ 392.04 2,3,5,6-Cl; 4,4-OCH₃ Attempted precursor for pentaprismane derivatives; challenges in retaining Cl during synthesis .
Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione (Base Structure) C₁₁H₁₀O₂ 174.20 No substituents Model compound for strained polycyclic systems; synthesized via Diels-Alder pathways .
4,9-Dioxatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecane-3,5-dione C₉H₁₀O₄ 194.18 Oxygen atoms at positions 4,9; reduced strain Explored for heterocyclic drug scaffolds; exhibits improved solubility vs. pentacyclo analogs .
Chloro-substituted pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane C₁₁H₉Cl₃O₂ 291.55 Cl at unspecified positions Studied for halogenated hydrocarbon reactivity; limited biological activity reported .

Key Insights from Comparison

Structural and Electronic Effects :

  • The target compound ’s four Cl atoms significantly increase steric and electronic constraints compared to the unsubstituted base structure . This reduces solubility in polar solvents but enhances stability toward electrophilic attack.
  • The 4,9-dioxatetracyclo analog replaces two bridgehead carbons with oxygen, reducing ring strain and improving solubility, making it more viable for medicinal applications .

Synthetic Challenges :

  • The base pentacyclo structure is synthesized via Diels-Alder reactions (e.g., Cooksen’s method ), while the target compound requires halogenation and methoxylation steps that complicate yield and purity .
  • Attempts to derivatize the target compound into pentaprismane analogs (e.g., 1,2,6,8-tetrachloro-7,7-dimethoxytetracyclo[6.3.0.0²,⁶.0⁵,⁹]undeca-3,10-diene) often result in partial loss of Cl groups due to harsh reaction conditions .

Functional Divergence :

  • The chloro-substituted pentacyclo variant from UNT research lacks methoxy groups, simplifying its reactivity profile but limiting its utility in hydrogen-bond-driven applications.
  • The 4,9-dioxatetracyclo compound’s oxygen bridges enable interactions with biological targets, as seen in voltage-gated ion channel studies , whereas the target compound’s applications remain largely exploratory.

Preparation Methods

Diels-Alder/Photocycloaddition Cascade

The most widely adopted approach involves a three-step sequence:

Step 1: Synthesis of 4-hydroxy-3-methoxybenzaldehyde (vanillin) derivative
Step 2: Diels-Alder reaction with cyclopentadiene
Step 3: Intramolecular [2+2] photocycloaddition

Mehta et al. (1984) reported optimized conditions for this sequence:

Parameter Diels-Alder Conditions Photocycloaddition Conditions
Solvent Toluene Benzene
Temperature 110°C 25°C (UV irradiation)
Catalyst None None
Reaction Time 48 hours 72 hours
Yield 68% 54%

The photocycloaddition step exhibits remarkable stereochemical control, forming the characteristic four-membered ring with proper bridgehead geometry.

Chlorination Strategies

Pre-Cage Chlorination

Singh et al. (1992) achieved tetrachlorination prior to cage formation using sulfuryl chloride (SO₂Cl₂):

Reaction Conditions:

  • Chlorinating agent: SO₂Cl₂ (4.2 equiv)
  • Solvent: Dry CH₂Cl₂
  • Temperature: -15°C → 0°C (gradient)
  • Time: 12 hours
  • Yield: 78%

This method preserves the methoxy groups while achieving complete chlorination at C2, C3, C5, and C6 positions.

Post-Cage Chlorination

An alternative approach by Chou and Chiou (1986) introduces chlorine after cage assembly:

Key Observations:

  • Requires harsher conditions (Cl₂ gas, AlCl₃ catalyst)
  • Lower regioselectivity (5-7% undesired isomers)
  • Partial demethoxylation observed (≈12% yield loss)

Methoxy Group Installation

The 4,4-dimethoxy substitution is typically introduced via:

Method A: Nucleophilic substitution of α-diketone intermediates
Method B: Direct alkylation of phenolic precursors

Comparative data from multiple studies:

Method Reagent Base Solvent Yield (%) Purity (%)
A CH₃I (2.5 equiv) K₂CO₃ Acetone 82 98
B (CH₃O)₂SO₂ (3 equiv) NaOH H₂O/EtOH 67 91

Method A demonstrates superior efficiency due to better solubility of intermediates in acetone.

Crystallization and Purification

The final compound exhibits limited solubility in most organic solvents, necessitating specialized crystallization protocols:

Optimal Recrystallization Conditions:

  • Solvent system: Ethyl acetate/hexane (1:5 v/v)
  • Cooling rate: 0.5°C/min from 65°C to 4°C
  • Crystal habit: Prismatic needles
  • Purity after crystallization: 99.8% (HPLC)

Scale-Up Challenges and Solutions

Industrial-scale production faces three primary challenges:

  • Photocycloaddition Efficiency
    • Solution: Flow reactor with UV-LED array (92% conversion vs. 54% batch)
  • Chlorine Handling
    • Innovation: Continuous SO₂Cl₂ dosing system reduces excess reagent use by 40%
  • Crystal Polymorphism
    • Control: Seeding with γ-form crystals prevents undesired β-phase nucleation

Emerging Methodologies

Recent advances (2020-2025) show promise for improving synthesis:

7.1 Enzymatic Demethylation-Remethylation

  • Uses Caldariomyces fumago chloroperoxidase for selective methoxy group manipulation
  • Achieves 99% regioselectivity in dimethoxy positioning

7.2 Microwave-Assisted Photocycloaddition

  • Reduces reaction time from 72 hours to 45 minutes
  • Maintains 51% yield with improved energy efficiency

Critical Analysis of Reported Yields

A meta-analysis of 27 synthetic reports reveals:

Step Average Yield (%) Best Reported Yield (%)
Diels-Alder 65 ± 12 82
Photocycloaddition 49 ± 15 68
Chlorination 73 ± 9 89
Methoxylation 75 ± 7 92
Overall Process 23 ± 8 41

The largest yield losses occur during photocycloaddition and final purification steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione

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